molecular formula C12H23IO2 B1671629 ethyl 10-iododecanoate CAS No. 80658-48-6

ethyl 10-iododecanoate

Cat. No.: B1671629
CAS No.: 80658-48-6
M. Wt: 326.21 g/mol
InChI Key: BUPZFVLJNSOVIN-UHFFFAOYSA-N
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Description

ethyl 10-iododecanoate: is an organic compound with the molecular formula C12H23IO2 . It is an ester formed from decanoic acid and ethanol, with an iodine atom attached to the tenth carbon of the decanoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: ethyl 10-iododecanoate can be synthesized through the esterification of decanoic acid with ethanol in the presence of a catalyst. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or a solid acid catalyst like Amberlyst 15. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods: In an industrial setting, the production of ethyl-10-iododecanoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process includes the esterification of decanoic acid with ethanol, followed by the iodination of the resulting ethyl decanoate using iodine and a suitable oxidizing agent .

Chemical Reactions Analysis

Types of Reactions: ethyl 10-iododecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ethyl 10-iododecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl-10-iododecanoate involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interaction with biological molecules. The ester group can undergo hydrolysis to release decanoic acid and ethanol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Uniqueness: ethyl 10-iododecanoate is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

ethyl 10-iododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23IO2/c1-2-15-12(14)10-8-6-4-3-5-7-9-11-13/h2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPZFVLJNSOVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90230470
Record name Ethyl-10-iododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80658-48-6
Record name Ethyl-10-iododecanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl-10-iododecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90230470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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